molecular formula C15H12N2O3S3 B11257256 3-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

3-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B11257256
M. Wt: 364.5 g/mol
InChI Key: OIARTHUYZUIRGS-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that features a benzamide core substituted with a methanesulfonyl group and a thiazole ring bearing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methanesulfonyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the thiazole and thiophene rings can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide: .

    3-methanesulfonyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide: .

    3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide: .

Uniqueness

Compared to its analogs, 3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibits unique electronic properties due to the presence of the thiophene ring. This enhances its potential in electronic applications and may provide distinct biological activities compared to compounds with furan or pyridine rings.

Properties

Molecular Formula

C15H12N2O3S3

Molecular Weight

364.5 g/mol

IUPAC Name

3-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H12N2O3S3/c1-23(19,20)11-5-2-4-10(8-11)14(18)17-15-16-12(9-22-15)13-6-3-7-21-13/h2-9H,1H3,(H,16,17,18)

InChI Key

OIARTHUYZUIRGS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

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